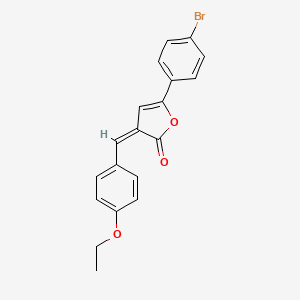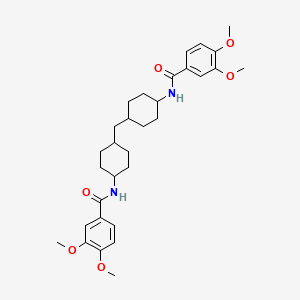
5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting topic for scientific research.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. Additionally, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on 5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone. One potential direction is to study its potential use in combination with other anticancer agents to improve its efficacy. Additionally, further studies are needed to determine its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to determine the potential side effects and safe dosage of this compound for use in humans.
Conclusion:
In conclusion, 5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone is a synthetic compound that has shown promising results in various studies. Its potential use as an anticancer agent and in the treatment of Alzheimer's disease make it an interesting topic for scientific research. Further studies are needed to determine its potential in these areas and to determine its safe dosage and potential side effects.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone involves the condensation of 4-bromobenzaldehyde and 4-ethoxybenzaldehyde with 2-acetylfuran in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
5-(4-bromophenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-ethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-2-22-17-9-3-13(4-10-17)11-15-12-18(23-19(15)21)14-5-7-16(20)8-6-14/h3-12H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBUZJJANXVQKO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-bromophenyl)-3-[(4-ethoxyphenyl)methylidene]furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)